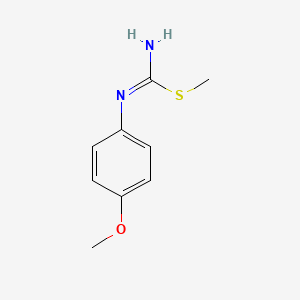

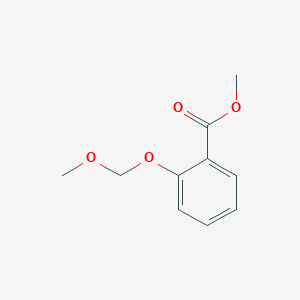

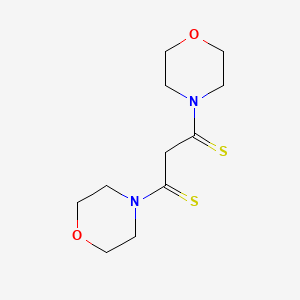

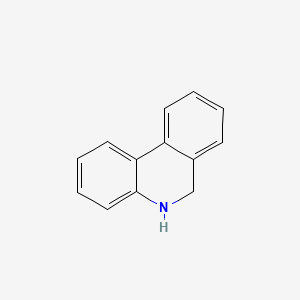

![molecular formula C8O7 B3050740 Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone CAS No. 28315-88-0](/img/structure/B3050740.png)

Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Difuro[3,4-b:3’,4’-d]furan-1,3,5,7-tetrone involves several steps. Researchers have developed scalable and efficient methods to prepare this compound. One such approach includes a multi-step synthesis that yields reasonably high yields. The synthesis typically begins with readily available starting materials, which undergo cyclization reactions to form the tetracyclic furanone ring system .

Molecular Structure Analysis

The molecular structure of Difuro[3,4-b:3’,4’-d]furan-1,3,5,7-tetrone is characterized by its open-shell singlet diradical character . Despite this, the compound remains stable under ambient conditions. Crystallography and spectroscopic measurements confirm its unique arrangement, which contributes to its intriguing properties .

Chemical Reactions Analysis

Difuro[3,4-b:3’,4’-d]furan-1,3,5,7-tetrone participates in various chemical reactions due to its tetracyclic furanone structure. These reactions may involve ring-opening, functionalization, or cyclization processes. Researchers continue to explore its reactivity and potential applications in synthetic chemistry .

Applications De Recherche Scientifique

Synthesis and Transformations

- One-Step Synthesis and Transformation into Difuro[3,4-b:3',4'-e]pyridine : A study by Martín et al. (1991) describes a simple one-step synthesis of 2-amino-4-aryl-5-oxo-4H-furo[3,4-b]pyran-3-carbonitriles, which involves the reaction of 2,4(3H,5H)-furandione with arylmethylenemalononitriles in a basic medium. This synthesis leads to the transformation into difuro[3,4-b:3',4'-e]pyridine, showcasing the versatility of difuro[3,4-b:3',4'-d]furan derivatives in organic synthesis (Martín et al., 1991).

Organic Chemistry and Polymer Applications

4-O-Alkylations of Tetronic Acids : Paintner et al. (2002) explored the 4-O-alkylations of tetronic acids, closely related to difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, to prepare 4-alkoxy-5H-furan-2-ones. This study highlights the potential of such compounds in organic synthesis and polymer science (Paintner et al., 2002).

Improvement in Polymer Solar Cells Efficiency : Zhou et al. (2015) presented a study on a furan-flanked DPP copolymer, showing an improvement in the power conversion efficiency of polymer solar cells. This study signifies the application of furan derivatives in enhancing the efficiency of solar energy devices (Zhou et al., 2015).

Biochemical and Pharmaceutical Research

Synthesis of Thiono and Dithio Analogues of Tetronic Acid : Labruère et al. (2006) synthesized thiono and dithio lactone analogues of tetronic acid, a related compound to difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone. These analogues have implications in pharmacomodulation, demonstrating the potential biomedical applications of such compounds (Labruère et al., 2006).

Coordination Behavior with Metal Ions : Athanasellis et al. (2009) investigated the complexation of tetronic acids with Cu(II) and Co(II) metal ions. This research provides insight into the potential use of difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone in the study of metal ion interactions in biochemical systems (Athanasellis et al., 2009).

Mécanisme D'action

The precise mechanism of action for Difuro[3,4-b:3’,4’-d]furan-1,3,5,7-tetrone remains an active area of investigation. Its unique electronic structure suggests potential interactions with other molecules, making it an interesting candidate for further study. Researchers aim to elucidate its biological targets and potential applications .

Propriétés

IUPAC Name |

4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8O7/c9-5-1-2-4(8(12)15-6(2)10)13-3(1)7(11)14-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWLKEKJBAGIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=O)OC1=O)OC3=C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634873 | |

| Record name | Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone | |

CAS RN |

28315-88-0 | |

| Record name | Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

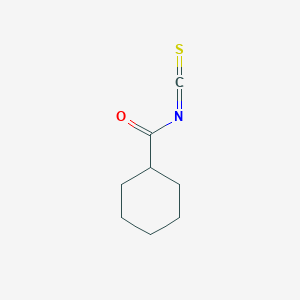

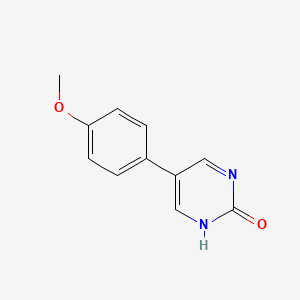

![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)